molecular formula C15H11BrClN3O2S B2915900 N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide CAS No. 1376444-87-9

N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide

Cat. No.: B2915900
CAS No.: 1376444-87-9
M. Wt: 412.69
InChI Key: PRDCAEKLBLXGLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide is a complex organic compound characterized by its bromo-substituted benzodiazole core and chlorophenyl sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the cyclization of o-phenylenediamine with bromo-substituted aldehydes under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromo-substituted benzodiazole ring can be oxidized to form corresponding bromo-quinone derivatives.

  • Reduction: Reduction reactions can be performed on the sulfonamide group to yield amine derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzodiazole core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and various alkyl halides can be employed.

Major Products Formed:

  • Bromo-quinone derivatives from oxidation.

  • Amine derivatives from reduction.

  • Various substituted benzodiazoles from nucleophilic substitution.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Benzimidazole derivatives: Similar compounds with benzimidazole cores but different substituents.

  • Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic rings.

Uniqueness: N-(5-bromo-1H-1,3-benzodiazol-2-yl)-2-(2-chlorophenyl)ethene-1-sulfonamide stands out due to its specific combination of bromo-substituted benzodiazole and chlorophenyl sulfonamide groups, which can impart unique chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-(6-bromo-1H-benzimidazol-2-yl)-2-(2-chlorophenyl)ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O2S/c16-11-5-6-13-14(9-11)19-15(18-13)20-23(21,22)8-7-10-3-1-2-4-12(10)17/h1-9H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDCAEKLBLXGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CS(=O)(=O)NC2=NC3=C(N2)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.